molecular formula C13H22Ge B14597264 Triethyl(4-methylphenyl)germane CAS No. 61124-36-5

Triethyl(4-methylphenyl)germane

Cat. No.: B14597264
CAS No.: 61124-36-5
M. Wt: 250.94 g/mol
InChI Key: OCZWJMQUDVHZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl(4-methylphenyl)germane is an organogermanium compound featuring a germanium atom bonded to three ethyl groups and a 4-methylphenyl substituent. While direct data on this compound is absent in the provided evidence, its properties can be inferred from structurally similar triethylgermanes. Organogermanes are valued for their stability and orthogonal reactivity in cross-coupling reactions, making them valuable in synthetic chemistry .

Properties

CAS No.

61124-36-5

Molecular Formula

C13H22Ge

Molecular Weight

250.94 g/mol

IUPAC Name

triethyl-(4-methylphenyl)germane

InChI

InChI=1S/C13H22Ge/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3

InChI Key

OCZWJMQUDVHZCC-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl(4-methylphenyl)germane can be synthesized through several methods. One common approach involves the reaction of chlorotriethylgermane with 4-methylphenyl magnesium bromide in a solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Another method involves the hydrogenation of aromatic germanes using a catalyst such as Rh2O3/PtO2·H2O. This method allows for the selective hydrogenation of the aromatic ring, resulting in the formation of saturated germanium compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

Triethyl(4-methylphenyl)germane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds .

Scientific Research Applications

Triethyl(4-methylphenyl)germane has several scientific research applications:

Mechanism of Action

The mechanism of action of Triethyl(4-methylphenyl)germane involves its interaction with molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to the formation of new chemical species. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent on the aryl ring significantly influences electronic and steric properties. Below is a comparative analysis of triethylgermanes with varying substituents:

Compound Substituent Molecular Formula Molecular Weight Key Structural Features
Triethyl(4-methoxyphenyl)germane 4-OCH₃ C₁₃H₂₂GeO 268.088 Electron-donating methoxy group enhances stability
(4-Chlorophenyl)trimethylgermane 4-Cl C₉H₁₃ClGe 229.245 Electron-withdrawing Cl reduces electron density at Ge
Triethyl(4-fluorophenylethynyl)germane 4-(C≡C-C₆H₄F) C₂₀H₂₃FGe 356.100 Ethynyl spacer increases conjugation and steric bulk
Triethyl(3,4,5-trimethoxyphenyl)germane 3,4,5-OCH₃ C₁₆H₂₈GeO₃ 344.154 Multiple electron-donating groups enhance thermal stability

Key Trends :

  • Electron-donating groups (e.g., -OCH₃) stabilize the germanium center, improving yields in cross-coupling reactions (e.g., 98% yield for Triethyl(4-methoxyphenyl)germane) .
  • Bulky substituents (e.g., ethynyl) lower reaction yields due to steric hindrance (e.g., 51% yield for Triethyl(4-fluorophenylethynyl)germane) .

Physical and Spectroscopic Properties

  • NMR Shifts :
    • Triethyl(4-methoxyphenyl)germane : ¹H NMR shows aromatic protons at δ 7.36 (d, J = 8.6 Hz) and δ 6.91 (d, J = 8.6 Hz), with a methoxy singlet at δ 3.81 .
    • (4-Chlorophenyl)trimethylgermane : Boiling point is 81.1°C, lower than bulkier analogs due to reduced molecular weight .
  • Thermal Stability : Methoxy and methyl groups enhance stability, whereas nitro groups may reduce it due to electron withdrawal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.